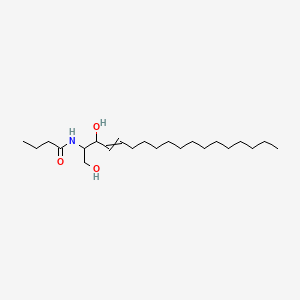
9-(Non-3-en-1-yl)-10-octylnonadecanedioic acid
Overview
Description
Fatty acids, C18-unsaturated, dimers are a type of dimer acid derived from the dimerization of unsaturated fatty acids with 18 carbon atoms. These compounds are characterized by their long carbon chains and the presence of double bonds, which contribute to their unique chemical properties. They are commonly used in the production of polyamides, polyesters, and other polymers due to their ability to enhance flexibility, toughness, and impact resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fatty acids, C18-unsaturated, dimers are typically synthesized through a clay-catalyzed dimerization process. This involves heating unsaturated fatty acids at temperatures ranging from 230°C to 250°C in the presence of a clay catalyst. The reaction results in the formation of a cyclohexene ring structure, which is a key feature of the dimer acid .
Industrial Production Methods
In industrial settings, the production of fatty acids, C18-unsaturated, dimers involves the use of large-scale reactors where the unsaturated fatty acids are subjected to high temperatures and pressures in the presence of a catalyst. The process is carefully controlled to ensure the desired product yield and purity. The resulting dimer acids are then purified and processed for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Fatty acids, C18-unsaturated, dimers undergo various chemical reactions, including:
Oxidation: The double bonds in the dimer acids can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can also be reduced to form saturated fatty acids.
Substitution: The carboxylic acid groups in the dimer acids can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Fatty acids, C18-unsaturated, dimers have a wide range of applications in scientific research, including:
Chemistry: Used as comonomers in the synthesis of polyesters, polyamides, and polyurethanes.
Biology: Studied for their potential role in biological systems and their interactions with cellular membranes.
Medicine: Investigated for their potential use in drug delivery systems and as components of bio-based materials.
Mechanism of Action
The mechanism by which fatty acids, C18-unsaturated, dimers exert their effects involves the formation of stable cyclohexene ring structures during the dimerization process. These structures enhance the flexibility and toughness of the resulting polymers. The molecular targets and pathways involved include interactions with polymer chains, leading to improved mechanical properties and stability .
Comparison with Similar Compounds
Similar Compounds
Fatty acids, C18-unsaturated, monomers: These are the precursor molecules used in the dimerization process. They have shorter carbon chains and lack the cyclohexene ring structure.
Fatty acids, C18-unsaturated, trimers: These are formed by the trimerization of unsaturated fatty acids and have even longer carbon chains and more complex structures.
Hydrogenated fatty acids, C18-unsaturated, dimers: These are similar to the original dimer acids but have undergone hydrogenation to saturate the double bonds.
Uniqueness
Fatty acids, C18-unsaturated, dimers are unique due to their cyclohexene ring structure, which imparts enhanced mechanical properties to the polymers they are used in. This makes them particularly valuable in applications requiring high flexibility, toughness, and resistance to hydrolysis .
Properties
IUPAC Name |
9-non-3-enyl-10-octylnonadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-16-22-28-34(30-24-18-14-20-26-32-36(39)40)33(27-21-15-10-8-6-4-2)29-23-17-12-13-19-25-31-35(37)38/h11,16,33-34H,3-10,12-15,17-32H2,1-2H3,(H,37,38)(H,39,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOKUAKXKXBFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)C(CCCCCCCC(=O)O)CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860767 | |
| Record name | 9-(Non-3-en-1-yl)-10-octylnonadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Fatty acids, C18-unsatd., dimers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61788-89-4, 1642310-28-8 | |
| Record name | Fatty acids, C18-unsatd., dimers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-(Non-3-en-1-yl)-10-octylnonadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C18-unsatd., dimers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)

![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)

![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)


![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)


![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
